Product packaging for Acetic acid;benzene-1,2-diol(Cat. No.:CAS No. 151195-78-7)

Acetic acid;benzene-1,2-diol

Cat. No.: B14275688
CAS No.: 151195-78-7
M. Wt: 170.16 g/mol
InChI Key: GZZSZTGDQJSEQK-UHFFFAOYSA-N
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Description

Acetic acid;benzene-1,2-diol is a chemical compound with the molecular formula C10H14O6 . The "benzene-1,2-diol" portion of the molecule, more commonly known as catechol, is an aromatic ring structure featuring two hydroxyl groups in the ortho- position . This diol substructure is a key feature in various biologically active compounds and organic synthesis intermediates. Researchers investigating molecular co-crystals or salt-cocrystals may find interest in this specific combination of acetic acid with a benzenediol. The broader class of benzenediols and their derivatives are utilized in diverse research fields, including enzymology, polymer chemistry, and as precursors for more complex molecules . This product is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B14275688 Acetic acid;benzene-1,2-diol CAS No. 151195-78-7

Properties

CAS No.

151195-78-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

acetic acid;benzene-1,2-diol

InChI

InChI=1S/C6H6O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h1-4,7-8H;1H3,(H,3,4)

InChI Key

GZZSZTGDQJSEQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)O)O

Origin of Product

United States

Formation and Synthetic Methodologies

Co-crystal and Complex Formation of Acetic Acid and Benzene-1,2-diol

The formation of a co-crystal between acetic acid and benzene-1,2-diol (also known as catechol or pyrocatechol) is governed by non-covalent interactions, primarily hydrogen bonding. In this specific complex, the carboxylic acid group of acetic acid can act as a hydrogen bond donor, while the hydroxyl groups of benzene-1,2-diol can serve as both donors and acceptors. This interaction leads to the formation of a stable, multi-component crystalline solid with a unique crystal lattice distinct from the individual components. The creation of these co-crystals can be achieved through several established techniques.

Methodology Principle Key Advantages Considerations
Solvent-Assisted Crystallization Components are dissolved in a suitable solvent, and co-crystals form upon slow evaporation or cooling.High crystal quality and control over crystal size.Requires solubility of both components in a common solvent; risk of solvate formation.
Solid-State Grinding Mechanical energy is used to grind the solid components together, inducing co-crystal formation.Solvent-free (green chemistry), rapid screening, can produce forms not accessible from solution. researchgate.netCan result in amorphous material or incomplete conversion; scalability can be a challenge. researchgate.net
Slurry & Antisolvent Components are stirred in a solvent where they have low solubility (slurry), or a second liquid is added to reduce solubility and induce precipitation (antisolvent).Effective for components with different solubilities; can improve yield and purity. rsc.orgRequires careful selection of solvent/antisolvent systems. mdpi.com
Hot Melt Extrusion (HME) Components are mixed and heated above their eutectic temperature, forming a melt from which the co-crystal crystallizes upon cooling.Solvent-free, continuous process suitable for large-scale manufacturing. researchgate.netresearchgate.netRequires thermal stability of both components; process parameters must be carefully controlled. qub.ac.uk

Solvent evaporation is a common and reliable method for preparing co-crystals. nih.gov In this technique, stoichiometric amounts of acetic acid and benzene-1,2-diol are dissolved in a suitable common solvent. The subsequent slow evaporation of the solvent increases the concentration of the components, leading to supersaturation and the nucleation and growth of the co-crystal. mdpi.com The choice of solvent is critical, as the solubility of both components plays a significant role. nih.gov Another approach is cooling crystallization, where the components are dissolved in a solvent at an elevated temperature, and co-crystals form as the solution is slowly cooled, reducing the solubility of the complex.

Mechanochemical synthesis, or solid-state grinding, is an alternative, often solvent-free, method for co-crystal formation. researchgate.net Neat grinding involves the direct grinding of stoichiometric amounts of solid benzene-1,2-diol and liquid acetic acid in a mortar and pestle or a ball mill. acs.org The mechanical force provides the energy needed to break the crystal lattices of the starting materials and facilitate the formation of hydrogen bonds between the two different molecules. mdpi.com

A variation of this is liquid-assisted grinding (LAG), where a catalytic amount of a solvent is added to the solid mixture during grinding. researchgate.netsysrevpharm.org The solvent can accelerate the co-crystal formation by enhancing molecular mobility and facilitating the dissolution and reprecipitation of the components on a microscopic scale. nih.gov This method often leads to a higher degree of crystallinity compared to neat grinding. nih.gov

Slurry co-crystallization involves stirring a mixture of the solid components (benzene-1,2-diol and a solid form of acetic acid, if available, or adding acetic acid to a slurry of catechol) in a solvent in which they are only sparingly soluble. nih.gov Over time, the system equilibrates to the most stable solid form, which is often the co-crystal.

The antisolvent method is another technique used to produce high-quality co-crystals. mdpi.comnih.gov In this process, both acetic acid and benzene-1,2-diol are dissolved in a solvent. An "antisolvent," which is miscible with the primary solvent but in which the co-crystal has very low solubility, is then added. This addition drastically reduces the solubility of the components, causing the co-crystal to precipitate out of the solution. mdpi.com

Hot Melt Extrusion (HME) is a solvent-free technique that is emerging as a scalable process for co-crystal production. researchgate.netresearchgate.net In this method, a physical mixture of benzene-1,2-diol and acetic acid is fed into an extruder. The mixture is heated and subjected to intense mixing by rotating screws, which melts the components. qub.ac.uk This molten state allows for intimate molecular-level mixing, facilitating the formation of the co-crystal upon cooling and solidification. researchgate.net The processing temperature is a critical parameter and is typically set above the melting point of the components or their eutectic temperature. researchgate.net

The solvent system used during crystallization has a profound impact on the resulting co-crystal's morphology (habit) and growth dynamics. mdpi.com Solvent molecules interact with the different faces of a growing crystal, which can either inhibit or promote growth on specific crystallographic planes. mdpi.com This interaction modifies the interfacial energies between the crystal surface and the solution. mdpi.com

For the acetic acid-benzene-1,2-diol system, the type of solvent can be expected to significantly alter the crystal shape. Polar protic solvents (like methanol (B129727) or ethanol) can compete for the hydrogen bonding sites on both molecules, potentially slowing the growth of faces rich in hydroxyl or carboxylic acid groups. Polar aprotic solvents (like acetone (B3395972) or ethyl acetate) will interact differently, primarily through dipole-dipole interactions. Nonpolar solvents (like hexane (B92381) or toluene) would have the weakest interactions with the polar functional groups, likely resulting in a crystal habit that is more reflective of the internal crystal structure. researchgate.net These interactions directly influence the relative growth rates of different crystal faces, thereby determining the final crystal morphology, which can range from needle-like to plate-like or prismatic shapes. mdpi.comresearchgate.net

Solvent Class Primary Interaction with Crystal Surface Predicted Effect on Crystal Growth Potential Crystal Morphology
Polar Protic (e.g., Methanol, Water)Hydrogen bonding competition with hydroxyl and carboxyl groups.Strong inhibition of growth on polar faces.More equant, block-like, or prismatic shapes.
Polar Aprotic (e.g., Acetone, Ethyl Acetate)Dipole-dipole interactions.Moderate, selective inhibition of growth on certain faces.Plate-like or stick-like shapes.
Nonpolar (e.g., Hexane, Toluene)Weak van der Waals forces.Minimal solvent-face interaction; growth is dominated by the internal crystal structure.Needle-like or elongated shapes.

Synthesis of Benzene-1,2-diol Acetate (B1210297) Derivatives (Catechol Monoacetate and Diacetate)

The hydroxyl groups of benzene-1,2-diol can be acetylated to form ester derivatives, namely catechol monoacetate and catechol diacetate. The synthesis of these compounds involves standard esterification reactions.

Catechol Diacetate: The most direct method for synthesizing catechol diacetate is through the exhaustive acetylation of benzene-1,2-diol. This is typically achieved by reacting catechol with an excess of an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. smolecule.com The reaction can be performed in an inert solvent or using acetic acid itself as a solvent. google.com A catalyst, such as a strong acid (e.g., sulfuric acid) or a base, can be used to facilitate the esterification of both hydroxyl groups. google.com The diacetate product can then be purified through techniques like distillation or chromatography. smolecule.com

Catechol Monoacetate: The selective synthesis of catechol monoacetate is more challenging due to the difficulty in preventing the reaction from proceeding to the di-substituted product. google.com One approach involves the careful acetylation of benzene-1,2-diol in an aqueous solution with a limited amount of the acetylating reagent. sci-hub.se Another reported method is an acyl transfer reaction where catechol and catechol diacetate are reacted together in a polar aprotic solvent like DMSO, with a base such as potassium carbonate, to yield the monoacetate product. google.com This method relies on establishing an equilibrium that favors the formation of the monosubstituted derivative.

Product Reactants Solvent / Catalyst Key Reaction Conditions
Catechol Diacetate Benzene-1,2-diol, Acetic Anhydride (excess)Sulfuric Acid or Boron Trifluoride Etherate google.comStirring at room or slightly elevated temperatures for several hours. smolecule.com
Catechol Monoacetate Benzene-1,2-diol, Acetic Anhydride (limited)Aqueous solutionCareful control of stoichiometry and reaction conditions. sci-hub.se
Catechol Monoacetate Benzene-1,2-diol, Catechol DiacetateDMSO / Potassium CarbonateAcyl transfer reaction at room temperature. google.com

Acetylation Reactions of Benzene-1,2-diol with Acetic Anhydride or Acetyl Chloride

The most direct method for synthesizing catechol acetates is through the O-acylation of benzene-1,2-diol. This reaction involves treating catechol with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The reaction can be catalyzed by either acids or bases.

Under acidic conditions, a catalyst such as sulfuric acid is often employed. sciencemadness.org The acid protonates the acetylating agent, which increases its electrophilicity and facilitates the nucleophilic attack by the phenolic hydroxyl group. youtube.com Basic conditions, on the other hand, typically involve a base like pyridine (B92270) or triethylamine, which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. eurjchem.com

The reaction can lead to either catechol monoacetate or catechol diacetate, depending on the stoichiometry of the reactants and the reaction conditions. Using an excess of the acetylating agent generally favors the formation of the diacetylated product. sciencemadness.org Acetyl chloride is a highly reactive acyl halide often used for these transformations. commonorganicchemistry.com Alternatively, zinc dust has been demonstrated as an effective and reusable catalyst for the acylation of phenols with acetyl chloride under solvent-free conditions. eurjchem.com

Table 1: Comparison of Catalysts in Catechol Acetylation
Catalyst TypeExampleMechanism of ActionTypical Product
Acid CatalystSulfuric Acid (H₂SO₄)Protonates the acetylating agent to increase electrophilicity. Catechol Diacetate (with excess anhydride). sciencemadness.org
Base CatalystPyridineDeprotonates the phenol to form a more potent nucleophile. Mono- or Diacetate depending on conditions.
Lewis Acid/Metal CatalystZinc Dust (Zn)Activates the acyl chloride for reaction with phenols. eurjchem.comExcellent yields of acylated products. eurjchem.com

Regioselective Synthesis of Catechol Monoacetates

Achieving regioselectivity in the acetylation of catechol to produce catechol monoacetate is a significant synthetic challenge due to the presence of two reactive hydroxyl groups of similar reactivity. Direct mono-acetylation can be attempted by carefully controlling the stoichiometry, using just one equivalent of the acetylating agent, but this often results in a mixture of the starting material, the desired monoacetate, and the diacetate byproduct. sciencemadness.org To overcome this, more sophisticated strategies are required.

One approach involves the use of organotin intermediates. For instance, diols can be reacted with dibutyltin (B87310) oxide to form a dibutylstannylene acetal (B89532). This intermediate then directs the acylation to a specific hydroxyl group, achieving high regioselectivity. mdpi.com While this method has been demonstrated effectively for sugar molecules, the principle of activating the diol system can be applied to catechol chemistry. mdpi.com

The most reliable method for achieving regioselective mono-acetylation of catechol is through the use of protecting groups. This strategy involves selectively blocking one of the hydroxyl groups, performing the acetylation on the remaining free hydroxyl, and then removing the protecting group to yield the desired catechol monoacetate.

Several protecting groups are suitable for catechol:

Acetonides: Catechol can be reacted with acetone or its ketal, 2,2-dimethoxypropane, to form a cyclic acetonide, protecting both hydroxyl groups simultaneously. google.com More advanced strategies allow for the protection of one hydroxyl while leaving the other accessible for subsequent reactions.

Boronates: Catechol readily forms a dynamic complex with boronic acids under basic conditions, which can serve as a protective group. This complex can be easily cleaved by changing the pH to an acidic range. researchgate.net

Silyl (B83357) Ethers: Silyl groups, such as tert-butyldiphenylsilyl (TBDPS), can be used to protect hydroxyl functionalities. The steric bulk of the silyl group can influence which hydroxyl is protected, allowing for regioselective manipulation. google.comresearchgate.net

The process involves a two-step sequence: protection of one hydroxyl group, followed by acetylation of the other, and concluding with a deprotection step to reveal the mono-acetylated product. The choice of protecting group is critical and depends on its stability to the acetylation conditions and the mildness of its removal. nih.gov

Derivatization from Precursor Compounds (e.g., Safrole)

Catechol acetates can also be synthesized from more complex precursor molecules found in nature. Safrole, a compound extracted from sassafras oil, is a notable precursor. researchgate.netwikipedia.org The synthesis involves the cleavage of the methylenedioxy ring present in safrole to generate the catechol moiety.

The key transformation is the conversion of the 1,3-benzodioxole (B145889) group in safrole to a benzene-1,2-diol structure. This can be achieved using reagents like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃•O(C₂H₅)₂), which effectively open the methylenedioxy ring. researchgate.netresearchgate.net This reaction yields 4-allylbenzene-1,2-diol (allylcatechol). wikipedia.orgnih.gov

Once the catechol derivative is formed, the hydroxyl groups can be acetylated using standard methods, such as reaction with acetic anhydride, to produce the corresponding diacetate. For example, 4-allylbenzene-1,2-diol can be converted to 4-allyl-1,2-phenylene diacetate. researchgate.netnih.gov

Table 2: Synthesis of Catechol Acetate Derivative from Safrole
StepPrecursorReagentIntermediate/ProductReference
1. Ring CleavageSafroleBF₃•O(C₂H₅)₂ or TiCl₄4-allylbenzene-1,2-diol researchgate.netresearchgate.net
2. Acetylation4-allylbenzene-1,2-diolAcetic Anhydride4-allyl-1,2-phenylene diacetate nih.gov

Acid-Catalyzed Transformations in Acetate Synthesis

Acid catalysis plays a crucial role in the synthesis of acetate esters from phenols. The mechanism involves the activation of the acetylating agent, typically acetic anhydride. In the first step, a proton from the acid catalyst protonates one of the carbonyl oxygens of the anhydride. youtube.com This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of catechol. youtube.com

A variety of acid catalysts can be employed for this purpose:

Brønsted Acids: Strong mineral acids like sulfuric acid are commonly used. sciencemadness.org More recently, inexpensive and safer alternatives such as phosphoric acid have been shown to be effective. organic-chemistry.org

Heteropolyacids: Solid acid catalysts like Preyssler's anion have been utilized for the acylation of aromatic compounds, offering advantages such as high efficiency, para-selectivity in Friedel-Crafts reactions, and ease of recycling. icm.edu.pl

Other Catalysts: Phosphomolybdic acid has also been reported as an efficient catalyst for the acetylation of phenols with acetic anhydride at room temperature under solvent-free conditions. organic-chemistry.org

The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (acetic acid) to form the final ester product and regenerate the acid catalyst. youtube.com This catalytic cycle allows for the efficient conversion of phenols to their corresponding acetates.

Structural Characterization and Analysis

X-ray Diffraction Studies of Acetic Acid-Benzene-1,2-diol Co-crystals

X-ray diffraction is a fundamental technique for the detailed structural analysis of crystalline materials, providing insights into the precise arrangement of atoms and molecules within a crystal.

Crystal Structure Determination and Unit Cell Parameters

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a cocrystal. The process involves growing a single crystal of the cocrystal, which can be achieved through methods like slow evaporation. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters—the dimensions and angles of the repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal.

ParameterDescription
Crystal System The crystal system describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal.
a (Å) The length of the 'a' axis of the unit cell.
b (Å) The length of the 'b' axis of the unit cell.
c (Å) The length of the 'c' axis of the unit cell.
α (°) The angle between the 'b' and 'c' axes.
β (°) The angle between the 'a' and 'c' axes.
γ (°) The angle between the 'a' and 'b' axes.
V (ų) The volume of the unit cell.
Z The number of formula units in the unit cell.
Note: Specific data for Acetic Acid-Benzene-1,2-diol was not found in the search results. The table represents typical parameters determined in a single-crystal X-ray diffraction study.

Intermolecular Interactions within Co-crystals (Hydrogen Bonding, π-π Stacking)

The stability and structure of the acetic acid-benzene-1,2-diol cocrystal are dictated by various intermolecular interactions. sut.ac.th

Hydrogen Bonding: The primary interaction driving the formation of this cocrystal is hydrogen bonding. The carboxylic acid group of acetic acid can act as a hydrogen bond donor, while the hydroxyl groups of benzene-1,2-diol can act as both donors and acceptors. This leads to the formation of robust supramolecular synthons, which are predictable and reliable patterns of hydrogen bonds. nih.gov In a cocrystal of catechol with another coformer, strong O-H···N and weak C-H···O and C-H···π hydrogen bonds were observed, creating a two-dimensional network. sut.ac.th It is highly probable that similar strong O-H···O hydrogen bonds exist between the carboxylic acid of acetic acid and the hydroxyl groups of catechol.

Polymorphism and Pseudopolymorphism in Co-crystalline Forms

Polymorphism is the ability of a substance to exist in more than one crystalline form. acs.org These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physicochemical properties. researchgate.net While once thought to be a way to avoid polymorphism, it is now known that cocrystals can also exhibit this phenomenon. researchgate.net

Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates. jyu.fi The type of solvent used during crystallization can influence which polymorphic or pseudopolymorphic form is obtained. sut.ac.th For the acetic acid-benzene-1,2-diol system, different crystallization conditions or the presence of different solvents could potentially lead to the formation of various polymorphs or pseudopolymorphs, each with a unique crystal structure. google.com

Spectroscopic Characterization of Acetic Acid;Benzene-1,2-diol Systems and Derivatives

Spectroscopic techniques are invaluable for characterizing the structure and interactions within cocrystals, often complementing the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution and in the solid state. researchgate.net

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For the acetic acid-benzene-1,2-diol system, the formation of hydrogen bonds in a cocrystal would likely lead to changes in the chemical shifts of the hydroxyl and carboxylic acid protons. The protons on the aromatic ring of catechol would also be affected. pressbooks.pub For example, in a study of chiral diols, the formation of a cyclic ester with a boric acid resulted in significant changes in the ¹H NMR spectrum, allowing for chiral recognition. researchgate.net

¹³C NMR: ¹³C NMR provides information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms in both acetic acid and benzene-1,2-diol would be expected to change upon cocrystal formation due to the alteration of the electronic environment caused by intermolecular interactions. rsc.org

CompoundFunctional Group¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Acetic Acid -COOH~11.5 (variable) abdn.ac.ukpitt.edu~170-180 (C=O), ~20 (CH₃) abdn.ac.uk
Benzene-1,2-diol Aromatic C-H~6.7-6.9~115-120 (C-H), ~145 (C-OH)
-OHVariable
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on general knowledge of NMR spectroscopy.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to changes in molecular vibrations and is therefore an excellent method for studying intermolecular interactions in cocrystals. nih.gov

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The formation of hydrogen bonds in the acetic acid-benzene-1,2-diol cocrystal would cause significant shifts in the stretching frequencies of the O-H and C=O groups. Typically, the O-H stretching band will broaden and shift to a lower wavenumber upon hydrogen bonding. The C=O stretching frequency of the carboxylic acid would also be expected to shift.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of the acetic acid-benzene-1,2-diol cocrystal, Raman spectroscopy could provide information about the vibrations of the benzene (B151609) ring and the C-C backbone. acs.org Low-frequency Raman spectroscopy can be particularly insightful for characterizing the collective vibrations of the crystal lattice. mdpi.com In a study of liquid acetic acid, ultrafast coherent anti-Stokes Raman scattering (CARS) was used to identify different hydrogen-bonded configurations. rsc.org

Functional GroupVibrational ModeTypical FTIR Wavenumber (cm⁻¹)Expected Change upon Cocrystallization
O-H (Carboxylic Acid) Stretching~2500-3300 (broad)Broadening and shift to lower wavenumber
O-H (Phenol) Stretching~3200-3600Broadening and shift to lower wavenumber
C=O (Carboxylic Acid) Stretching~1700-1725Shift to lower wavenumber
C-O (Carboxylic Acid) Stretching~1210-1320Shift
C-O (Phenol) Stretching~1200Shift
Note: The wavenumbers are approximate and can vary. The expected changes are based on the principles of vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within molecules and confirming the formation of new chemical species or complexes in solution. When acetic acid and benzene-1,2-diol (catechol) interact to form a co-crystal, changes in the electronic environment of the chromophores—primarily the benzene ring of catechol—can be detected.

The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In benzene-1,2-diol, the key electronic transitions are π → π* transitions associated with the aromatic system. Pure catechol in an aqueous solution typically exhibits a strong absorbance maximum (λ_max) around 275-280 nm. nih.gov The formation of a complex or co-crystal with acetic acid can perturb the energy levels of these orbitals, potentially leading to a shift in the absorption wavelength (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths) or a change in molar absorptivity.

Furthermore, UV-Vis spectroscopy is highly effective in monitoring reactions and complexation in solution. For instance, studies on the oxidation of catechol in an acidic medium, such as acetic acid, show the disappearance of the catechol peak at ~280 nm and the emergence of new absorption bands. The oxidation of catechol to o-benzoquinone, for example, results in a new characteristic absorption peak (λ_max) around 400 nm, signifying a distinct color change in the solution. researchgate.netnih.gov This demonstrates the technique's sensitivity in detecting the formation of new species arising from interactions within the solution. While specific UV-Vis data for the isolated this compound co-crystal is not extensively documented, the principles of spectroscopy confirm its utility in verifying the integrity of the complex in solution and studying its electronic structure.

Interactive Table: Characteristic UV-Vis Absorption Maxima This table presents typical absorption maxima for benzene-1,2-diol and a related reaction product.

CompoundTypical λ_max (nm)Associated Electronic TransitionReference
Benzene-1,2-diol (Catechol)~280π → π nih.gov
o-Benzoquinone (Oxidation Product)~400n → π researchgate.net

Thermal Analysis Techniques for Co-crystal Stability

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental tools for investigating the stability and confirming the formation of a co-crystal. americanpharmaceuticalreview.com These methods measure changes in the physical and chemical properties of a substance as a function of temperature. vub.be

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For a co-crystal, DSC is used to determine its melting point. A true co-crystal will exhibit a single, sharp endothermic peak corresponding to its melting point, which is distinct from the melting points of the individual components. ijper.org This is a primary indicator that a new, homogeneous crystalline phase has been formed. rsc.org

The individual components of the this compound compound have the following melting points:

Acetic Acid: ~16.6 °C

Benzene-1,2-diol (Catechol): ~105 °C wikipedia.org

While specific DSC data for the this compound co-crystal is not widely published, analysis of analogous catechol co-crystals, such as with urea, provides a clear example. The urea-catechol co-crystal melts at 76.4 °C, a temperature significantly different from and lower than that of its parent components (Urea: ~133 °C, Catechol: ~105 °C). acs.org This demonstrates the formation of a new crystalline lattice with its own unique thermal properties. The sharpness of the melting peak also indicates the purity and homogeneity of the co-crystal phase. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is crucial for determining the thermal stability of a compound and identifying the temperature at which it begins to decompose. americanpharmaceuticalreview.com For a co-crystal, the TGA curve can reveal if decomposition occurs simultaneously with melting or at a higher temperature. In many co-crystal systems, including the urea-catechol analogue, melting is almost immediately followed by decomposition, indicating that the co-crystal is stable up to its melting point. acs.org

Interactive Table: Illustrative Thermal Properties of a Catechol Co-crystal System This table shows data from the Urea-Catechol co-crystal system to illustrate the principles of thermal analysis in co-crystal characterization.

Compound/Co-crystalMelting Point (°C)Thermal EventReference
Urea (Component)~133Melting of pure component acs.org
Benzene-1,2-diol (Component)105Melting of pure component wikipedia.orgacs.org
Urea-Catechol Co-crystal76.4Melting of new co-crystal phase acs.org

Interactions and Complexation Chemistry

Metal Ion Complexation with Benzene-1,2-diol in the Presence of Acetic Acid

In aqueous environments, particularly under acidic conditions facilitated by acetic acid, benzene-1,2-diol acts as a potent chelating agent for a variety of metal ions. The interactions are complex, involving equilibria between different complex species, redox processes, and a strong dependence on the pH and concentration of the reactants.

Iron(III) exhibits a strong affinity for catechol, forming intensely colored complexes. In a solution containing acetic acid, the speciation is a competitive interplay between the formation of iron(III)-acetate and iron(III)-catecholate complexes.

The formation of iron(III)-catecholate complexes in acidic aqueous solutions is a stepwise process, leading to mono-, bis-, and tris-catecholato-iron(III) species ([Fe(cat)]+, [Fe(cat)2]-, and [Fe(cat)3]3-). nih.govresearchgate.net The equilibria are highly dependent on the pH of the solution. scirp.org

The dissociation kinetics of iron(III)-catecholate complexes are also strongly acid-dependent. For instance, studies on the dissociation of iron(III) complexes with tiron, a catechol derivative, show that the rates of dissociation increase significantly with increasing hydrogen ion concentration. nih.gov

Table 1: Species Involved in Iron(III)-Catechol-Acetate Equilibria

Species Name Chemical Formula Description
Hexaaquairon(III) [Fe(H₂O)₆]³⁺ Free hydrated iron(III) ion.
Monoacetatoiron(III) [Fe(CH₃COO)(H₂O)₅]²⁺ Iron(III) complexed with one acetate (B1210297) ligand.
Monocatecholatoiron(III) [Fe(C₆H₄O₂)(H₂O)₄]⁺ Iron(III) complexed with one deprotonated catechol ligand.
Biscatecholatoiron(III) [Fe(C₆H₄O₂)₂(H₂O)₂]⁻ Iron(III) complexed with two deprotonated catechol ligands.

A key feature of the iron(III)-catechol interaction is the potential for intramolecular redox reactions. Iron(III) can oxidize the coordinated catechol ligand to its corresponding o-semiquinone and o-quinone forms, while Fe(III) is reduced to Fe(II). rsc.orgresearchgate.net This process is thermodynamically feasible because the reduction potentials of the Fe(III)/Fe(II) couple and the quinone/catechol couple are similar. researchgate.netresearchgate.net

Spectroscopic evidence has confirmed that Fe(III) can induce the oxidation of catechol to quinone in acidic solutions, such as 5% acetic acid. rsc.orgresearchgate.net The formation of these oxidized species can occur alongside the coordination complexes. rsc.org The stability of the initial iron(III)-catechol complex determines the extent of this redox reaction. For catechol itself, the mono-complex ([Fe(cat)]+) is susceptible to this internal electron transfer at low pH, whereas the bis- and tris-complexes are more stable. researchgate.net This redox activity is crucial in various contexts, including the cross-linking of catechol-modified polymers and the mobilization of iron from ferritin. scirp.orgresearchgate.net The resulting quinones can subsequently participate in further reactions, such as covalent cross-linking. nih.gov

The stability of iron(III)-catecholate complexes is profoundly influenced by pH. scirp.org In neutral to alkaline conditions, stable bis- and tris-catecholato complexes form, often leading to the formation of gels. researchgate.net However, as the pH decreases into the acidic range, protonation of the catechol hydroxyl groups competes with metal chelation, leading to complex dissociation. nih.govacs.org

In the presence of acetic acid, which maintains an acidic environment, the stability of the iron-catecholate complexes is reduced. For example, catechol-based hydrogels cross-linked with Fe(III) have been shown to dissolve rapidly in a pH 3 acetic acid buffer, indicating the disruption of the coordination bonds. scispace.com Experiments conducted in 5% acetic acid show a mixture of coordination complexes and products of catechol oxidation, with the specific species depending on the Fe(III)-to-catechol ratio. rsc.org Increasing the pH from this acidic state leads to the formation of more stable, higher-order (bis- and tris-) catecholate complexes. rsc.org

Table 2: Effect of pH on Iron(III)-Catechol Complexation

pH Range Predominant Species/Process Observed Properties Reference
Acidic (e.g., pH < 4) Dissociation of complexes, protonation of catechol. Mono-complex may undergo redox reaction. Color may fade or change; dissolution of gels. nih.govresearchgate.netscispace.com
Circumneutral (e.g., pH ≈ 7) Formation of stable bis- and tris-catecholato complexes. Intense coloration (blue, purple, green); gel formation. nih.govresearchgate.net

| Alkaline (e.g., pH > 8) | Stable tris-catecholato complexes; potential for oxidative covalent cross-linking. | Intense coloration (pink, red); gel formation. | researchgate.netscispace.com |

Besides iron, other transition metals also form complexes with catechol in aqueous solutions. The complexation is pH-dependent and promotes the deprotonation of catechol, even under acidic conditions. nih.govresearchgate.net Metals such as copper(II), zinc(II), and titanium(IV) have been studied. nih.govrsc.org

Copper(II) (Cu²⁺): Forms complexes with catechol and can catalyze its oxidation. nih.govrsc.org

Zinc(II) (Zn²⁺): A redox-inactive metal that forms complexes with catechol. Its complexation has been shown to be pH-dependent. nih.govrsc.org

Titanium(IV) (Ti⁴⁺): Forms strong charge-transfer complexes with catechol, leading to colored solutions. nih.govresearchgate.net

Aluminum(III) (Al³⁺): A redox-inactive ion that can form stable complexes with catechol-inspired ligands, leading to gel formation at physiological pH. scispace.com

The complexation of these metals can influence the degradation rate of catechol in advanced oxidation processes. nih.gov

Iron(III)-Catecholate Complex Formation and Speciation

Charge Transfer Complex Formation Involving Catechol and Acetic Acid-Related Systems

Catechol and its derivatives are known to form charge-transfer (CT) complexes with various electron acceptors. This is particularly evident in systems involving metal oxides like titanium dioxide (TiO₂). Catechol can adsorb strongly onto the TiO₂ surface, forming a surface charge-transfer complex. researchgate.net This interaction creates a characteristic color due to a ligand-to-metal charge transfer (LMCT) transition, where an electron is optically excited from the catechol (donor) to the metal center (acceptor) in the oxide. nih.govmdpi.com

While acetic acid does not directly participate in the chromophoric charge-transfer complex, its presence can significantly affect the system. Acetic acid can also coordinate to metal centers on the TiO₂ surface, potentially competing with or modifying the adsorption of catechol. researchgate.net This can influence the stability and photocatalytic activity of the system. The formation of Fe(III)-catecholate complexes is also characterized by strong LMCT bands in the visible spectrum, which are responsible for their intense colors. nih.gov

Supramolecular Assembly and Host-Guest Chemistry in Acetic Acid-Catechol Systems

The interplay between acetic acid and benzene-1,2-diol (catechol) is a compelling area of study within supramolecular and host-guest chemistry. The interactions are primarily governed by non-covalent forces, most notably hydrogen bonding, which dictates the formation of larger, ordered assemblies. The catechol moiety, with its two adjacent hydroxyl (-OH) groups, can act as a hydrogen bond donor, while acetic acid possesses both a donor (-OH) and a potent acceptor (C=O) site within its carboxyl group. This complementarity facilitates the creation of specific intermolecular recognition motifs.

Research into systems containing both catechol and carboxylic acid functionalities has provided significant insights into their complexation behavior. While a simple, binary co-crystal of exclusively acetic acid and catechol is not extensively documented in literature, the fundamental interactions that would drive such an assembly are well-established through more complex systems. These systems demonstrate that catechol is an effective partner in forming hydrogen-bonded structures with carboxylic acids.

A prime example of this host-guest relationship is observed in the co-crystallization of a calix arene molecule, chemically modified to possess two catechol side arms, with acetic acid. rsc.org In this intricate assembly, the calix arene acts as a molecular host, creating specific pockets where guest molecules can be captured. X-ray crystallography revealed that four molecules of acetic acid are bound per molecule of the catechol-functionalized calix arene, forming a stable cocrystal. rsc.org The acetic acid guests are specifically captured by the catechol side arms through robust hydrogen bonds. rsc.org This demonstrates a clear and defined host-guest interaction driven by the affinity between the catechol and carboxylic acid groups.

The molecular recognition properties are attributed to the induced-fit adjustments of the host structure and the presence of multiple hydrogen bond donor and acceptor sites on the catechol arms. rsc.org The organic guest molecules, including acetic acid, induce a specific head-to-tail columnar packing of the host calix arene molecules in the crystal lattice. rsc.org

Table 1: Host-Guest System of Catechol-Functionalized Calix arene and Acetic Acid

Host Component Guest Component Stoichiometric Ratio (Host:Guest) Primary Interaction Crystal Structure Feature

Data sourced from crystallographic studies of calix arene cocrystals. rsc.org

Further evidence of the strong affinity between catechol and acid functionalities comes from studies on co-crystals of active pharmaceutical ingredients (APIs). Both catechol and acetic acid have been independently shown to be effective co-formers. For instance, catechol forms a stable cocrystal with the drug trimethoprim, where hydroxyl groups on catechol form hydrogen bonds with the API. rsc.org Similarly, cocrystals of the drug tenoxicam (B611289) have been successfully formed with both catechol and, separately, with acetic acid, highlighting the capability of both molecules to participate in supramolecular synthons. researchgate.netfigshare.com

The role of acetic acid as a medium can also influence the supramolecular behavior of catechol-containing polymers. In studies involving catechol-chitosan hydrogels, a 5% acetic acid solution is often used as the solvent system. rsc.orgresearchgate.net Within this acidic environment, catechol groups can participate in complexation with metal ions like Fe³⁺, where the interactions are a mixture of coordination and oxidation-reduction phenomena. rsc.orgresearchgate.net The acidic medium provided by acetic acid is a critical factor that modulates these interactions. rsc.org Furthermore, studies on the photocatalytic degradation of catechol have shown that acetic acid in the solution can alter the adsorption of catechol onto catalyst surfaces by competing for and restructuring hydrogen-bonded networks. researchgate.net

The fundamental interaction is modeled on the formation of hydrogen bonds between the hydroxyl groups of a guest molecule and the π-electrons of carbonyl groups present in a receptor molecule. ru.nl In the case of an acetic acid-catechol complex, this would involve the catechol's -OH groups acting as donors to the carbonyl oxygen of acetic acid. The formation of such non-covalent bonds is a cornerstone of supramolecular chemistry, enabling the construction of complex, functional architectures from simpler molecular building blocks. researchgate.net

Reactivity and Mechanistic Investigations

Oxidative Reactions of Benzene-1,2-diol in Acetic Acid Medium

The oxidation of benzene-1,2-diol (catechol) in an acetic acid environment is a pivotal process that can lead to either C-C bond cleavage, mimicking biological pathways, or the formation of quinones. The specific outcome is highly dependent on the catalytic system and oxidizing agents employed.

Regiospecific C-C Bond Cleavage by Biomimetic Metal Complexes

The selective cleavage of the carbon-carbon bond within the catechol ring by synthetic metal complexes in an acetic acid medium represents a significant area of research in biomimetic chemistry. These studies aim to replicate the function of natural enzymes, particularly extradiol catechol dioxygenases.

Researchers have successfully developed iron(III) complexes that mimic the function of extradiol catechol dioxygenases. fao.orgnih.gov These enzymes are responsible for cleaving the aromatic ring of catechol derivatives at a position adjacent to the hydroxyl groups. nih.govresearchgate.net In one study, an iron(III)-catecholate complex featuring a facial tridentate ligand demonstrated the ability to react with dioxygen in the presence of an ammonium (B1175870) acetate-acetic acid buffer. fao.orgrsc.orgresearchgate.net This reaction led to the regiospecific extradiol cleavage of the C-C bond in 3,5-di-tert-butylcatechol, yielding an extradiol product with multiple turnovers. fao.orgrsc.orgresearchgate.net The use of biomimetic complexes with varying ligand architectures can influence whether the cleavage is of the intradiol or extradiol type. nih.govresearchgate.net

Protic acids play a crucial role in controlling the regiospecificity and catalytic efficiency of the C-C bond cleavage reactions. The presence of an ammonium acetate-acetic acid buffer is essential for the catalytic and regiospecific extradiol cleavage of catechol by certain biomimetic iron complexes. fao.orgrsc.orgresearchgate.net The flexibility of the ligand backbone in these complexes is also thought to be a controlling factor in their reactivity with dioxygen. researchgate.net Studies have shown that the percentage of catechol-cleavage product can be influenced by the presence of different protic acids, highlighting their importance in directing the reaction outcome. rsc.org

Oxidation Pathways Leading to Quinone Formation

The oxidation of benzene-1,2-diol in an acetic acid medium can also lead to the formation of quinones, which are conjugated cyclic diketones. libretexts.org This transformation is a common reaction for phenols and their derivatives. The specific isomer of the resulting quinone (ortho- or para-) is dependent on the starting material and the oxidizing agent used. nih.govyoutube.com The reduction of quinones back to the corresponding arenediols (hydroquinones) is a reversible process. libretexts.org

Role of Oxidizing Agents (e.g., Lead Tetraacetate, Iodosobenzene (B1197198) Diacetate) in Catechol Oxidation

Various oxidizing agents are effective in converting catechols to quinones in an acetic acid medium.

Lead Tetraacetate (LTA) is a powerful oxidizing reagent capable of initiating a range of oxidative processes. organicchemistrydata.orgslideshare.net It is particularly effective in the cleavage of 1,2-diols. organicchemistrydata.orgjuniperpublishers.com Reactions involving LTA are often performed in acetic acid. juniperpublishers.com While it can be used for the oxidation of various functional groups, its toxicity necessitates careful handling. slideshare.net

Iodosobenzene Diacetate and other hypervalent iodine compounds are also utilized for the regio-controlled oxidation of phenols to quinones. nih.govsemanticscholar.org These reagents offer a milder alternative for oxidation reactions. nih.gov For instance, the oxidation of some phenols with iodosobenzene diacetate in different alcohol solvents can yield the corresponding quinones. semanticscholar.org Iodosobenzene diacetate is typically prepared by the reaction of iodobenzene (B50100) with peracetic acid and acetic acid. orgsyn.org

The following table summarizes the outcomes of using different oxidizing agents on catechol and its derivatives:

Oxidizing AgentSubstratePrimary ProductReference
Biomimetic Iron(III) Complex with O₂3,5-di-tert-butylcatecholExtradiol C-C Cleavage Product fao.orgrsc.orgresearchgate.net
Lead Tetraacetate (LTA)1,2-diols (general)Aldehydes/Ketones (via cleavage) organicchemistrydata.orgjuniperpublishers.com
Iodosobenzene DiacetatePhenols (general)Quinones semanticscholar.org

Hydrolysis and Transesterification of Catechol Acetate (B1210297) Derivatives

Catechol acetate derivatives can undergo hydrolysis and transesterification reactions, often facilitated by enzymes. For example, the O-acetate ester of a cyclic catechol monoether has been shown to undergo transesterification in the presence of Novozyme 435 and n-butanol. nih.gov The synthesis of catechol di-acetate can be achieved through the esterification of catechol with acetic anhydride (B1165640) in the presence of pyridine (B92270). researchgate.net These reactions are significant for the modification and functionalization of catechol structures.

Acid-Catalyzed Transformations of Benzene-1,2-diol and its Derivatives

The application of acid catalysis to benzene-1,2-diol and its derivatives unlocks a plethora of synthetic possibilities, from the formation of complex heterocyclic structures to the synthesis of polymeric materials. The following subsections detail key examples of these transformations, supported by research findings and mechanistic insights.

Condensation Reactions

Acid-catalyzed condensation reactions of benzene-1,2-diol with carbonyl compounds, such as ketones and aldehydes, are a notable class of transformations. These reactions can lead to the formation of larger, more complex molecules.

With Acetone (B3395972): The condensation of catechol with acetone in the presence of an acid catalyst does not yield the expected bisphenol A analogue, 2,2-bis(4-hydroxyphenyl)propane. Instead, early research by Baker and McGowan revealed a more intricate reaction pathway. The self-condensation of acetone under acidic conditions produces mesityl oxide and subsequently phorone. Phorone then acts as the electrophile, reacting with two molecules of catechol to form a complex spiro compound, 5:6:5':6'-tetrahydroxy-3:3:3':3'-tetramethylbis-1:1'-spirohydrindene. rsc.orgechemi.comresearchgate.netgoogle.com

With Formaldehyde (B43269): The reaction of benzene-1,2-diol with formaldehyde under acidic conditions is a cornerstone for the synthesis of catechol-formaldehyde resins, which are a type of novolak resin. These resins are produced by reacting catechol with formaldehyde in a molar ratio of formaldehyde to catechol of approximately 0.5 to 0.85. youtube.com The reaction is typically catalyzed by acids such as hydrochloric acid, sulfuric acid, or oxalic acid. youtube.com The process involves electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile, attacking the electron-rich catechol ring to form hydroxymethylphenols, which then oligomerize. In a specific example, a catechol-formaldehyde novolak resin was synthesized by reacting catechol with a 37% formaldehyde solution using oxalic acid as the catalyst, followed by heating and removal of water under vacuum. youtube.com Under different conditions, the reaction of catechol with formaldehyde in the presence of an acid catalyst can also lead to the formation of a simple cyclic acetal (B89532), with the molecular formula C₇H₆O₂. chegg.commdpi.com

Reactant 1Reactant 2CatalystProduct(s)YieldReference(s)
Benzene-1,2-diolAcetoneAcid5:6:5':6'-Tetrahydroxy-3:3:3':3'-tetramethylbis-1:1'-spirohydrindeneNot specified rsc.orgechemi.comresearchgate.netgoogle.com
Benzene-1,2-diolFormaldehyde (37% aq.)Oxalic AcidCatechol-formaldehyde novolak resinNot specified youtube.com
Benzene-1,2-diolFormaldehydeAcidCyclic acetal (C₇H₆O₂)Not specified chegg.commdpi.com

Fries Rearrangement

The Fries rearrangement is a classic acid-catalyzed reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone. This reaction is also applicable to esters of benzene-1,2-diol. The generally accepted mechanism proceeds through the generation of an acylium ion via coordination of a Lewis acid to the acyl oxygen of the ester. This is followed by an electrophilic aromatic substitution on the catechol ring. The regioselectivity of the rearrangement (ortho- vs. para-acylation) is often dependent on the reaction temperature.

Etherification

Acid-catalyzed etherification provides a direct route to the synthesis of alkoxy derivatives of benzene-1,2-diol. For instance, the vapor-phase ethylation of catechol with ethanol (B145695) can be achieved using supported phosphoric acid catalysts. This reaction yields o-ethoxyphenol with high selectivity. The mechanism for acid-catalyzed ether synthesis from alcohols generally involves the initial protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a nucleophilic attack from a second alcohol molecule in an Sₙ2 reaction. google.comyoutube.com

Reactant 1Reactant 2CatalystProductSelectivityReference(s)
Benzene-1,2-diolEthanolSupported Phosphoric Acido-EthoxyphenolHigh researchgate.net

Polymerization

Under certain acidic conditions, benzene-1,2-diol can undergo polymerization. The formation of catechol-formaldehyde resins, as mentioned earlier, is a form of condensation polymerization. Furthermore, the principles of cationic polymerization, where a cationic initiator reacts with a monomer to form a reactive intermediate that propagates a polymer chain, suggest a potential pathway for the polymerization of catechol, although specific studies on the cationic polymerization of benzene-1,2-diol are not extensively detailed in the provided search results. chegg.commdpi.comcapes.gov.br The reaction of benzene-1,2-diol, formaldehyde, and phenol (B47542) can also lead to the formation of a co-polymer. youtube.com

Computational and Theoretical Studies

Molecular Dynamics Simulations of Catechol Crystal-Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In the context of crystallization, MD simulations provide critical insights into how a solvent influences crystal growth, morphology, and stability. While direct MD simulation studies on the acetic acid-catechol co-crystal are not extensively documented in the reviewed literature, foundational studies on catechol crystal-solvent interactions provide a framework for understanding how the co-crystal would behave.

Research on catechol crystallization has shown that the solvent environment plays a crucial role in determining the final crystal habit. ntnu.noresearchgate.net MD simulations have been employed to explore the interactions between different solvent molecules and the specific faces of a catechol crystal. researchgate.net These simulations calculate modified attachment energies, which account for the solvent's effect on the energy landscape of crystal growth and help predict the crystal's shape in a real solvent environment. researchgate.net

Table 1: Summary of MD Simulation Findings on Catechol-Solvent Interactions researchgate.net
Parameter InvestigatedMethod/AnalysisKey Finding
Solvent Effect on Crystal MorphologyModified Attachment Energy ModelSimulation results of crystal shapes in solvents like isopropanol (B130326) and ethyl acetate (B1210297) were in good agreement with experimental observations.
Solvent Adsorption BehaviorSurface Roughness (S) and Diffusion Coefficient (D) AnalysisThese properties were used to analyze how solvent molecules behave on different crystal faces.
Types of Intermolecular ForcesRadial Distribution Function (RDF)RDF curves helped distinguish between hydrogen bonds and van der Waals forces between the crystal and solvent.
Growth InhibitionInteraction AnalysisThe presence of hydrogen bonds between the solvent and specific crystal faces was found to inhibit growth, affecting the crystal's aspect ratio.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uab.cat It is widely used to calculate molecular properties, understand reaction mechanisms, and predict the stability of different chemical structures. For the acetic acid-catechol system, DFT is invaluable for probing the nature of the intermolecular interactions that lead to co-crystal formation.

Studies on catechol itself have used DFT to investigate the dynamics of its intramolecular hydrogen bond. mdpi.com These calculations can reproduce experimental spectroscopic data, such as vibrational frequencies, with high accuracy. researchgate.net DFT is also used to study how the properties of catechol, such as its O-H bond dissociation enthalpies (BDEs), are affected by different substituents and solvent environments. acs.org

In the context of the acetic acid-catechol co-crystal, DFT calculations are essential for analyzing the strong hydrogen bonds formed between the carboxylic acid group of acetic acid and the hydroxyl groups of catechol. mdpi.com These calculations can determine the interaction energies, optimized geometries (bond lengths and angles), and the resulting changes in the electronic charge distribution of the molecules upon forming the co-crystal. mdpi.com The formation of a stable hetero-supramolecular synthon, like the one between a carboxylic acid and an alcohol, is often the driving force for co-crystallization. DFT calculations can quantify the stability of this synthon compared to the interactions in the pure crystalline forms of acetic acid and catechol, thereby predicting the energetic favorability of co-crystal formation. mdpi.comacs.org

Table 2: Application of DFT to Catechol and its Interactions researchgate.netacs.org
Property StudiedDFT Finding/ApplicationSignificance
Intermolecular H-Bond Frequency ShiftsDFT calculations accurately reproduce the frequency shifts of catechol's O-H stretch upon H-bonding with an acceptor.Validates the ability of DFT to correctly model the hydrogen bonding environment.
Intramolecular H-Bond DynamicsCalculations show that intermolecular H-bonding with the "free" OH group of catechol simultaneously affects the frequency of the intramolecularly H-bonded OH group.Demonstrates the cooperative nature of hydrogen bonding networks.
Solvent Effects on StabilityA PCM continuum model at the DFT/B3LYP level can be used to study how solvents affect the stability of different catechol conformers.Allows for prediction of molecular behavior in solution, which is relevant to crystallization.
Bond Dissociation Enthalpies (BDEs)DFT is used to calculate O-H BDEs, revealing how electronic effects of substituents and solvents impact reactivity.Provides insight into the antioxidant properties and chemical reactivity of the molecule.

Kinetic and Thermodynamic Modeling of Complexation and Reaction Pathways

The formation of a co-crystal is governed by both thermodynamic and kinetic factors. Thermodynamic modeling helps to predict whether co-crystal formation is favorable, while kinetic modeling describes the rate and mechanism by which it forms.

A key thermodynamic predictor for whether a pair of acidic and basic co-formers will form a co-crystal or a salt is the difference in their pKa values (ΔpKa = pKa(base) - pKa(acid)). nih.gov A ΔpKa value of less than 0 strongly indicates co-crystal formation, while a value greater than 3 suggests salt formation. nih.gov The region between 0 and 3 is a "gray zone" where either outcome is possible. acs.org For the acetic acid (pKa ≈ 4.76) and catechol (pKa1 ≈ 9.2) system, the interaction does not involve a strong acid-base pair, favoring the formation of a neutral co-crystal held together by hydrogen bonds rather than a salt formed by proton transfer.

Thermodynamic stability can also be assessed computationally. Periodic dispersion-corrected DFT calculations on crystal structures can reveal whether co-crystal formation is driven by favorable energetics, indicated by a negative stabilization energy. acs.org The thermodynamics of complexation are also highly dependent on the environment. In solution, the binding stoichiometry and stability of catechol complexes can be highly pH-dependent. nih.govnih.gov

Kinetic modeling focuses on the reaction pathways and rates. For co-crystallization from solution, this involves modeling nucleation and growth rates. Studies on related systems, such as the enzymatic carboxylation of catechol or its complexation with metal ions, demonstrate the development of kinetic models that account for various reaction pathways and the influence of factors like pH and reactant concentrations. ntnu.noresearchgate.net For instance, the kinetics of ligand exchange and the protonation state of the reactants are often rate-limiting steps in complex formation. nih.gov Similar principles would apply to the complexation of acetic acid and catechol, where the rate of formation of the critical hydrogen-bonded nucleus in solution would be a key kinetic parameter.

Table 4: Key Concepts in Thermodynamic and Kinetic Modeling of Co-crystal Formation
ConceptGoverning PrincipleRelevance to Acetic Acid-Catechol System
Co-crystal vs. Salt FormationΔpKa Rule nih.govThe small difference in acidity/basicity between acetic acid and catechol favors a neutral co-crystal over a salt.
Energetic StabilityThermodynamics (Gibbs Free Energy)Co-crystal formation is favorable if it results in a lower free energy state. DFT can calculate stabilization energies. acs.org
Complexation StoichiometryThermodynamics and pHThe ratio of acetic acid to catechol in the crystal is fixed, but in solution, complexation can be pH-dependent. nih.gov
Reaction RateKineticsThe speed of co-crystal formation depends on factors like supersaturation, temperature, and the specific molecular interactions required to form a stable nucleus.

Advanced Applications and Functional Materials Development

Co-crystallization for Enhanced Material Performance

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of materials, such as solubility, stability, and dissolution rate, without altering the chemical structure of the active ingredient. jchps.comucsb.edu This is achieved by combining two or more different molecules in a crystal lattice through non-covalent interactions, primarily hydrogen bonding. researchgate.netnih.gov Benzene-1,2-diol, with its hydroxyl groups, is an effective hydrogen bond donor, making it a suitable component for forming co-crystals with various compounds, including active pharmaceutical ingredients (APIs). mdpi.com

The formation of co-crystals can be achieved through several methods. Solvent-based techniques, such as solvent evaporation and slurry conversion, are common. researchgate.netnih.gov Mechanochemical methods, like solvent-assisted grinding, offer a more rapid and often more reproducible alternative that is not dependent on the solubility of the components. mdpi.comdoaj.org In this process, mechanical energy is used to facilitate the molecular rearrangement into a new co-crystal solid phase. mdpi.com The selection of a co-former, like a carboxylic acid, is a critical step in designing co-crystals to achieve desired properties. nih.gov

Methods for Co-crystal Preparation
MethodDescriptionKey Advantages
Solvent EvaporationThe active ingredient and co-former are dissolved in a suitable solvent, which is then slowly evaporated to form co-crystals. nih.govCan produce high-quality single crystals suitable for X-ray diffraction. mdpi.com
Slurry ConversionA suspension of the active ingredient and co-former is stirred in a solvent where they have limited solubility, leading to the formation of the more stable co-crystal. nih.govEffective for screening and can yield the most thermodynamically stable form.
Solvent-Assisted GrindingThe components are ground together with a small amount of solvent. mdpi.comRapid, reproducible, and less dependent on component solubility. mdpi.com

Catechol-Containing Polymers and Hydrogels in Presence of Acetic Acid

Inspired by the adhesive proteins of marine mussels, which are rich in catechol-containing amino acids, researchers have developed a wide array of catechol-functionalized polymers. nih.gov These polymers exhibit remarkable adhesive properties, making them suitable for various biomedical applications. researchgate.netnih.gov The synthesis of these polymers often involves protecting the reactive hydroxyl groups of catechol to prevent undesired side reactions like self-oxidative polymerization, especially under basic conditions. nih.govresearchgate.net

The presence of an acidic medium, such as a dilute solution of acetic acid, is often crucial. For instance, chitosan (B1678972), a widely used biopolymer, is soluble only under acidic conditions. core.ac.uk This property is exploited when creating catechol-chitosan conjugates, where the acidic environment facilitates the dissolution of the chitosan backbone for subsequent chemical modification. core.ac.uk The oxidation state of the catechol moiety, which is critical for both adhesion and cross-linking, is also pH-dependent. nih.govresearchgate.net In acidic environments (e.g., pH 3), catechol remains in its reduced form, which enhances interfacial adhesion. nih.govresearchgate.net As the pH increases, catechol is more readily oxidized to its quinone form, which can then participate in cross-linking reactions. acs.org

Chitosan-catechol (CC) conjugates are capable of forming hydrogels through various cross-linking mechanisms that contribute to the material's cohesion and stability. mdpi.com The gelation process is attributed to a synergistic combination of non-covalent and covalent interactions. researchgate.netmdpi.com Chitosan itself is typically dissolved in a weak acid like acetic acid to protonate its amine groups, making the polysaccharide water-soluble. core.ac.uk

Once the catechol group is attached to the chitosan backbone, gelation can be induced. mdpi.com A key mechanism involves the oxidation of catechol to the highly reactive o-quinone. acs.orgmdpi.com This quinone can then form covalent cross-links with adjacent amine groups on the chitosan backbone through Michael addition or Schiff base reactions. mdpi.comresearchgate.net Alongside these covalent bonds, other interactions play a significant role in stabilizing the hydrogel network. researchgate.netmdpi.comnih.gov

Key Interactions in Chitosan-Catechol Hydrogel Gelation
Interaction TypeDescriptionRole in Gelation
Hydrogen BondingElectrostatic attraction between hydrogen atoms and electronegative atoms (O, N).Contributes to the initial association of polymer chains and overall network stability. mdpi.com
Cation-π InteractionsInteraction between the protonated amino groups of chitosan and the aromatic ring of catechol. mdpi.comEnhances the cohesion between polymer chains. mdpi.com
Michael Addition / Schiff BaseCovalent bond formation between oxidized catechol (quinone) and chitosan's amino groups. mdpi.comresearchgate.netForms permanent cross-links, increasing the hydrogel's mechanical strength. mdpi.com
Coordination BondsComplexation between catechol groups and metal ions (e.g., Fe³⁺), particularly under acidic conditions. researchgate.netCreates a dual cross-linking system, enhancing toughness and self-healing properties. researchgate.net

Biomimetic Catalysis and Enzyme Models

Benzene-1,2-diol serves as a fundamental substrate in biomimetic studies modeling the function of catechol oxidase. acs.orgresearchgate.net This enzyme, which contains a type-3 dicopper center, is responsible for the oxidation of o-diphenols (like catechol) to their corresponding o-quinones. rsc.orgwikipedia.org This reaction is a key step in processes like the browning of fruits and the formation of melanin. researchgate.netrsc.org

Synthetic models using dicopper(II) complexes have been developed to investigate the catalytic cycle. acs.orgnih.gov The mechanism involves the binding of catechol to the copper centers. acs.orgnih.gov The pH of the environment, which can be maintained using an acetic acid buffer, influences the active species in the catalytic process. nih.gov The cycle typically begins with the enzyme in its oxidized Cu(II)-Cu(II) state. wikipedia.org A catechol molecule binds to an active site, gets oxidized to o-quinone, and in the process reduces the copper centers to the Cu(I)-Cu(I) state. wikipedia.orgnih.gov Molecular oxygen then reoxidizes the copper centers, allowing the cycle to continue. wikipedia.org These biomimetic systems provide valuable insights into the structure-function relationship of the enzyme and the detailed mechanism of catechol oxidation. rsc.orgtandfonline.com

Organic Synthesis Intermediates and Reagents

Both acetic acid and benzene-1,2-diol are versatile and widely used reagents in organic synthesis. Acetic acid is a common solvent and a source of the acetyl group. wikipedia.orgyoutube.com Benzene-1,2-diol, or catechol, is a key precursor for a variety of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. rsc.orgtaylorandfrancis.com

The hydroxyl groups of catechol can be selectively protected or functionalized to serve as directing groups or reactive sites in multi-step syntheses. researchgate.net For example, catechol can undergo Mannich reactions to introduce aminomethyl substituents, creating functional monomers for biomimetic polymers. rsc.org It also serves as a nucleophile in various reactions. The diol structure is a precursor for forming cyclic acetals, which can be used as protecting groups for aldehydes and ketones. chemistrysteps.com Furthermore, the oxidation of catechol to o-quinone is a critical transformation that provides a highly reactive intermediate for subsequent reactions, including cycloadditions and Michael additions. acs.org The combination of catechol and acetic acid is also relevant in reactions like acetylation, where acetic anhydride (B1165640) (derived from acetic acid) is used to form catechol esters. sciencemadness.org

Selected Synthetic Applications
Reactant(s)Reaction TypeProduct/Intermediate Class
Benzene-1,2-diol, Formaldehyde (B43269), Secondary AmineMannich ReactionFunctionalized catechols for polymer synthesis. rsc.org
Benzene-1,2-diol, Aldehyde/KetoneAcetal (B89532) FormationCyclic acetals (protecting groups). chemistrysteps.com
Benzene-1,2-diolOxidationo-Benzoquinone (reactive intermediate). acs.org
Benzene-1,2-diol, Acetic AnhydrideAcetylationCatechol acetate (B1210297) esters. sciencemadness.org

Q & A

Basic: What analytical methods are recommended for quantifying benzene-1,2-diol and its metabolites in biological matrices?

Answer:
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting benzene-1,2-diol and its metabolites (e.g., sulfate conjugates or methylated derivatives) in biological samples. Solid-phase extraction (SPE) is often used to isolate phenolic compounds from urine or plasma prior to analysis . For degradation studies, LC-MS can identify intermediates like 4-(2-hydroxypropan-2-yl)benzene-1,2-diol (Table 4, ). Ensure calibration with deuterated internal standards to improve accuracy in complex matrices.

Basic: What are the common derivatives of benzene-1,2-diol in biochemical studies, and how are they synthesized?

Answer:
Common derivatives include:

  • 4-Methylbenzene-1,2-diol : Used as a substrate for polyphenol oxidase (PPO) activity assays .
  • Brominated derivatives (e.g., 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol): Synthesized via electrophilic substitution in marine algae extracts .
  • Alkylated derivatives (e.g., 4-ethylbenzene-1,2-diol): Produced via microbial fermentation to enhance antioxidant activity .
    Synthetic routes often involve regioselective demethylation using reagents like BBr₃ or enzymatic catalysis .

Advanced: How can researchers resolve contradictions in genotoxicity data for benzene-1,2-diol?

Answer:
Conflicting results between in vitro (e.g., Ames test) and in vivo (rodent) studies require a tiered approach:

Mechanistic studies : Assess DNA adduct formation using ³²P-postlabeling or comet assays.

Dose-response analysis : Compare exposure levels to the threshold of toxicological concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) .

Metabolic profiling : Identify if gut microbiota convert benzene-1,2-diol to genotoxic metabolites like 3,4-dihydroxybenzoic acid .

Advanced: How should degradation pathways of benzene-1,2-diol be experimentally validated in environmental systems?

Answer:

  • UV/H₂O₂/TiO₂ systems : Use LC-MS to track intermediates such as 4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol (Retention time: 5.43 min, MW 244) (Table 4, ).
  • Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants for hydroxyl radical-mediated degradation.
  • Control experiments : Include dark controls and radical scavengers (e.g., tert-butanol) to confirm reaction pathways.

Advanced: How can THz spectroscopy distinguish benzene-1,2-diol from its constitutional isomers?

Answer:
THz absorption spectra (0.3–10 THz) reveal distinct intermolecular vibrational modes:

  • Benzene-1,2-diol (catechol) : Peaks at 1.2 THz and 2.5 THz.
  • Benzene-1,3-diol (resorcinol) : Peak at 1.8 THz.
  • Benzene-1,4-diol (hydroquinone) : Peaks at 0.9 THz and 3.1 THz.
    Assign modes using density functional theory (DFT) calculations for solid-phase structures (Fig. 29, ).

Advanced: What methodological strategies enhance the bioactivity of benzene-1,2-diol derivatives?

Answer:

  • Alkylation : 4-Methyl or 4-ethyl substitutions increase lipophilicity and antimicrobial efficacy by 3–5-fold compared to unsubstituted benzene-1,2-diol .
  • Bromination : Dibromo derivatives exhibit radical scavenging activity (IC₅₀ = 8.2 μM against DPPH) exceeding ascorbic acid .
  • Enzymatic oxidation : Use PPO to generate o-quinones, which form covalent adducts with proteins for targeted inhibition .

Advanced: How do gut microbiota metabolize benzene-1,2-diol, and what are the implications for bioavailability studies?

Answer:
Colonic microbiota degrade benzene-1,2-diol via:

B-ring fission : Produces 3,4-dihydroxybenzoic acid.

Dehydroxylation : Generates 4-hydroxyphenylacetic acid.
Quantify metabolites using stable isotope tracers (e.g., ¹³C-labeled benzene-1,2-diol) and correlate with urinary sulfate conjugates (Fig. 2, ).

Advanced: What experimental designs optimize the study of benzene-1,2-diol’s interaction with enzymes like polyphenol oxidase (PPO)?

Answer:

Substrate specificity assays : Compare kinetic parameters (Km, Vmax) for benzene-1,2-diol vs. analogs like 4-methylcatechol or dopamine .

pH profiling : Conduct reactions at pH 5–7 (optimal PPO activity) with 5 mM acetic acid buffer to stabilize intermediates.

Inhibitor screening : Use tropolone (IC₅₀ = 1.2 μM) to validate enzyme-dependent oxidation pathways.

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